[1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine
Description
Contextualization within Amine and Fluorinated Compound Research
Amines are fundamental to organic chemistry, acting as versatile building blocks, catalysts, and key components in a vast number of biologically active molecules. nih.govnih.gov Their basicity and nucleophilicity are central to their reactivity, enabling the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and polymers. nih.govfigshare.com The specific structure of an amine, including the substitution on the nitrogen atom and the steric environment of the amino group, dictates its chemical behavior. In the case of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine, the presence of two methyl groups on the carbon adjacent to the nitrogen atom creates a sterically hindered environment, which can influence its reactivity in synthetic applications.
The incorporation of fluorine into organic molecules has become a powerful strategy in modern drug design and materials science. researchgate.netnih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting enhanced thermal and metabolic stability to molecules. researchgate.net Furthermore, the high electronegativity of fluorine can significantly alter the electronic properties of a molecule, influencing its acidity, basicity, and interactions with biological targets. nih.gov Fluorinated compounds are prevalent in pharmaceuticals, with estimates suggesting that they constitute around 20% of all drugs. researchgate.net The study of fluorinated compounds is a burgeoning area of research, with continuous efforts to develop new fluorination methods and to explore the unique properties of organofluorine molecules. researchgate.net
Significance of the Pentafluorophenoxy Moiety in Organic Synthesis
The pentafluorophenoxy group (C₆F₅O-) is a particularly interesting and valuable moiety in organic synthesis. The five fluorine atoms on the aromatic ring are strongly electron-withdrawing, which has several important consequences. This electron-withdrawing nature makes the pentafluorophenyl group a good leaving group in nucleophilic substitution reactions.
The synthesis of ethers containing the pentafluorophenoxy group can be achieved through various methods, including the reaction of potassium pentafluorophenoxide with alkyl halides. nih.gov For instance, 2-pentafluorophenoxyethyl bromide has been synthesized from potassium pentafluorophenoxide and 1,2-dibromoethane. nih.gov This reactivity highlights a potential synthetic route to [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine.
Furthermore, the pentafluorophenoxy group can influence the chemical and physical properties of a molecule. It can increase lipophilicity, which can be advantageous in the design of bioactive compounds. The unique electronic and steric properties of this group can also be harnessed to control the reactivity of adjacent functional groups.
Overview of Research Trajectories for Novel Organic Reagents
The development of novel organic reagents is a key driver of innovation in chemical synthesis. nih.govorganic-chemistry.org Current research trends in this area are focused on several key objectives, including the development of more selective, efficient, and sustainable synthetic methods. nih.govnoaa.gov There is a growing emphasis on "green chemistry," which seeks to minimize the environmental impact of chemical processes. nih.govbldpharm.com
Future research in organic synthesis will likely continue to explore the synergies between different functional groups to create novel reagents with tailored properties. organic-chemistry.orgnoaa.gov The investigation of compounds like [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine, which combine key structural motifs, will be crucial in advancing the capabilities of modern organic synthesis.
Properties
IUPAC Name |
2-methyl-1-(2,3,4,5,6-pentafluorophenoxy)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F5NO/c1-10(2,16)3-17-9-7(14)5(12)4(11)6(13)8(9)15/h3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGWLMYBYIPVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=C(C(=C(C(=C1F)F)F)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701206197 | |
| Record name | 2-Methyl-1-(2,3,4,5,6-pentafluorophenoxy)-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701206197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893764-75-5 | |
| Record name | 2-Methyl-1-(2,3,4,5,6-pentafluorophenoxy)-2-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893764-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-(2,3,4,5,6-pentafluorophenoxy)-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701206197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,1 Dimethyl 2 Pentafluorophenoxy Ethyl Amine
Precursor Evaluation and Selection for Amine Synthesis
The successful synthesis of the target amine is contingent upon the efficient preparation of its core components. This involves separate synthetic pathways for the amine scaffold and the pentafluorophenol (B44920) precursor.
The 1,1-dimethyl-2-hydroxyethyl amine scaffold, chemically known as 2-amino-2-methyl-1-propanol (B13486), is a critical precursor. Several synthetic routes for its preparation have been documented, starting from various materials.
One common industrial method begins with 2-nitropropane. This process involves an initial formylation reaction with formaldehyde, followed by the reduction of the nitro group to an amine, yielding the desired 2-amino-2-methyl-1-propanol. guidechem.com However, this route involves hazardous starting materials that can be difficult to store and transport. guidechem.com
Alternative synthetic strategies offer advantages in terms of safety and raw material accessibility. One such method involves the hydrogenation of 2-aminoisobutyric acid or its esters. google.com Another approach utilizes isobutene, which undergoes a reaction with chlorine and methyl cyanide to form an intermediate that is subsequently hydrolyzed to produce the amino alcohol. google.com A further method describes the reaction of isopropylamine (B41738) with synthesis gas (a mixture of H₂ and CO) in the presence of a metal catalyst and a ligand. guidechem.com
A summary of common synthetic routes for 2-amino-2-methyl-1-propanol is presented below.
| Starting Material(s) | Key Steps | Advantages/Disadvantages |
| 2-Nitropropane, Formaldehyde | Formylation, Nitro-group reduction | Established industrial process; uses hazardous materials. guidechem.com |
| α-Aminoisobutyric acid alkyl ester | Catalytic hydrogenolysis/reduction | Uses cheaper, readily available raw materials; simple reaction step. google.com |
| Isobutene, Chlorine, Methyl Cyanide | Combination reaction, Hydrolysis | Utilizes inexpensive materials; involves multiple steps. google.com |
| Isopropylamine, Synthesis Gas (H₂/CO) | Catalytic reaction | Direct conversion. guidechem.com |
| 2,2-Dimethylaziridine | Acid-catalyzed ring opening | Direct route to the scaffold. chemicalbook.com |
Pentafluorophenol is a key reagent for introducing the pentafluorophenoxy group. While commercially available, several methods for its synthesis from polyfluorinated aromatic compounds have been developed.
A prevalent method involves the substitution of a fluorine atom in hexafluorobenzene (B1203771) with a hydroxyl group by reacting it with alkalis like potassium hydroxide (B78521). Another pathway starts from bromopentafluorobenzene, which is converted to a Grignard reagent (pentafluorophenyl magnesium bromide) and subsequently oxidized. chemicalbook.com More recently, methods starting from the more accessible pentafluorobenzoic acid have been explored. chemicalbook.com A one-pot reaction has also been described, starting from 2,3,4,5,6-pentafluoro-1-substituted benzene, which proceeds through lithiation, esterification, hydrolysis, and oxidation. rsc.org
Ethereal Linkage Formation Strategies
The central step in the synthesis of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine is the formation of the ether bond between the amine scaffold and the pentafluorophenol. This can be achieved through several established organic reactions.
The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.org It operates via an S(_N)2 mechanism, involving the reaction of an alkoxide with an alkyl halide or another substrate with a good leaving group. wikipedia.org
In the context of synthesizing the target compound, two main variations of this strategy are feasible:
Alkoxide from the amine scaffold: The hydroxyl group of 2-amino-2-methyl-1-propanol (with its amine function suitably protected) can be deprotonated with a strong base to form an alkoxide. This nucleophile would then react with a pentafluorophenyl derivative having a good leaving group, such as hexafluorobenzene.
Alkoxide from pentafluorophenol: A more common approach involves deprotonating pentafluorophenol to form the pentafluorophenoxide ion. This potent nucleophile then attacks an electrophilic derivative of the 2-amino-2-methyl-1-propanol scaffold. For this to occur, the primary hydroxyl group of the scaffold must first be converted into a good leaving group, such as a tosylate, mesylate, or a halide (e.g., chloro or bromo). wikipedia.orgscienceinfo.com
Given the S(_N)2 nature of the reaction, the second pathway is generally preferred as it involves a nucleophilic attack on a primary carbon, which minimizes the potential for competing elimination reactions. scienceinfo.com
Beyond the Williamson synthesis, other modern coupling methodologies can be employed for C-O bond formation, often offering milder reaction conditions.
The Mitsunobu reaction is a powerful alternative for forming ethers from alcohols. nrochemistry.com This reaction directly couples a primary or secondary alcohol with a phenolic nucleophile in the presence of a phosphine (B1218219) reagent (like triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nrochemistry.comcommonorganicchemistry.com This method would involve the direct reaction of 2-amino-2-methyl-1-propanol (again, likely with a protected amine group) and pentafluorophenol. A key feature of the Mitsunobu reaction is that it proceeds with an inversion of stereochemistry at the alcohol's carbon center. nrochemistry.com For sterically hindered substrates, modifications such as using high concentrations combined with sonication can significantly increase the reaction rate. acs.org
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig C-O coupling , represent another advanced strategy. These methods allow for the formation of aryl ethers by coupling alcohols with aryl halides or triflates. wikipedia.orgorganic-chemistry.org This approach could be adapted to couple the 2-amino-2-methyl-1-propanol scaffold with a suitable pentafluorophenyl halide under the action of a palladium catalyst and a specialized ligand. organic-chemistry.org
Optimization of Reaction Parameters and Yields
Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product, [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine. For the most probable synthetic route, the Williamson ether synthesis, several parameters can be systematically varied.
The choice of base, solvent, temperature, and reaction time all significantly influence the outcome. A strong, non-nucleophilic base is required to generate the alkoxide quantitatively. The solvent plays a critical role; polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) are often preferred as they effectively solvate the counter-ion of the alkoxide without protonating the nucleophile, thus accelerating the S(_N)2 reaction. wikipedia.orgscienceinfo.com Protic solvents tend to slow the reaction rate. scienceinfo.com
The reaction temperature is typically maintained between 50 and 100 °C, with reaction times ranging from 1 to 8 hours. wikipedia.org Careful monitoring of the reaction progress, for instance by thin-layer chromatography (TLC) or gas chromatography (GC), is essential to determine the optimal reaction time and prevent the formation of by-products. The table below outlines key parameters and their typical ranges for optimizing a Williamson ether synthesis.
| Parameter | Typical Conditions/Reagents | Rationale for Optimization |
| Base | Sodium hydride (NaH), Potassium hydroxide (KOH), Carbonate bases | Ensures complete deprotonation of the alcohol/phenol to form the nucleophilic alkoxide. scienceinfo.com |
| Solvent | Acetonitrile, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF) | Polar aprotic solvents enhance the nucleophilicity of the alkoxide, accelerating the S(_N)2 reaction. scienceinfo.comrsc.org |
| Temperature | 50 - 100 °C | Balances reaction rate with the potential for side reactions; higher temperatures may favor elimination. wikipedia.org |
| Leaving Group | Iodo > Bromo > Chloro > Tosylate | A better leaving group increases the rate of the S(_N)2 substitution. |
| Reactant Ratio | Slight excess of one reactant | Using a slight excess of the alkylating agent or alkoxide can drive the reaction to completion. |
| Catalyst (optional) | Phase-transfer catalyst, Soluble iodide salt | Can be used in industrial settings or with less reactive substrates to improve reaction rates. scienceinfo.com |
Solvent Effects and Reaction Kinetics
The choice of solvent is a critical parameter in nucleophilic substitution reactions, which would likely be a key step in the synthesis of the target molecule, presumably involving the reaction of an appropriate amine precursor with a pentafluorophenoxy-containing electrophile. In related syntheses of complex amines, polar aprotic solvents such as dimethylformamide (DMF) are frequently employed due to their ability to dissolve a wide range of reactants and stabilize charged intermediates. nih.gov The reaction kinetics are often second-order, dependent on the concentration of both the nucleophile and the electrophile. researchgate.net
Table 1: Potential Solvents and Their Expected Impact on Synthesis
| Solvent | Type | Expected Effect on Reaction Rate | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | Favorable | Good solubility for reactants and stabilization of transition states. |
| Acetonitrile | Polar Aprotic | Moderate to Favorable | Can facilitate nucleophilic substitution, though solubility may vary. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Lower polarity may slow down reactions involving charged species. |
| Ethanol | Polar Protic | Potentially Unfavorable | Can solvate the nucleophile, reducing its reactivity. |
Temperature and Pressure Influence on Reaction Efficiency
Temperature is a key factor in controlling reaction rates and product yields. Generally, an increase in temperature accelerates the reaction rate. However, excessively high temperatures can lead to undesirable side reactions and decomposition of reactants or products. In the synthesis of related fluoroalkyl amines, reaction temperatures are often carefully controlled, sometimes starting at lower temperatures and gradually increasing to ensure a controlled reaction progression. google.com
Pressure is typically a significant factor in reactions involving gaseous reagents. While the synthesis of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine is not explicitly described to involve gases, if volatile starting materials were used, pressure could influence reaction efficiency. For example, in the synthesis of tetrafluoroethyl dimethyl amine from tetrafluoroethylene (B6358150) and dimethylamine, the reaction is conducted under pressures ranging from 0.1 to 2.0 MPa to maintain the concentration of the gaseous reactant in the reaction mixture. google.com
Table 2: Hypothetical Influence of Temperature and Pressure
| Parameter | Condition | Potential Effect on Yield | Potential Effect on Purity |
| Temperature | Low (-15 to 0 °C) | Lower reaction rate | Higher selectivity, fewer byproducts |
| Moderate (20 to 60 °C) | Increased reaction rate | Potential for increased side reactions | |
| High (>80 °C) | Risk of decomposition | Lower purity due to side products | |
| Pressure | Atmospheric | Standard condition for many liquid-phase reactions | Not applicable if no gaseous reagents are involved |
| Elevated (0.1-2.0 MPa) | Increased concentration of gaseous reactants | May influence reaction equilibrium |
Chemical Reactivity and Mechanistic Investigations of 1,1 Dimethyl 2 Pentafluorophenoxy Ethyl Amine
Nucleophilic Character and Reactivity Profiles of the Amine Moiety
The primary amine group in [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. However, the steric bulk imposed by the adjacent gem-dimethyl groups significantly influences its reactivity. This steric hindrance can impede the approach of the amine to electrophilic centers, thereby modulating its nucleophilicity compared to less hindered primary amines.
The basicity of the amine, a key indicator of its nucleophilicity, is expected to be influenced by these steric factors. While the pKa of neopentylamine, a structurally similar compound, is approximately 10.15, the presence of the electron-withdrawing pentafluorophenoxy group in the target molecule is expected to reduce the basicity of the amine. smolecule.com The pKa values of various sterically hindered amines are presented in Table 1 for comparison.
Table 1: pKa Values of Selected Sterically Hindered Primary Amines
| Amine | pKa |
|---|---|
| Neopentylamine | 10.15 smolecule.com |
| 2-Amino-2-methyl-1-propanol (B13486) (AMP) | 9.82 researchgate.net |
| 2-Amino-2-methyl-1,3-propanediol (AMPD) | 8.72 researchgate.net |
| [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine | Estimated to be < 10.15 |
Data presented for illustrative purposes based on available literature for analogous compounds.
Reactions with Electrophilic Centers
The amine moiety of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine is expected to react with a variety of electrophilic centers, albeit potentially at a slower rate than less sterically encumbered amines. Typical reactions include nucleophilic substitution and addition. For instance, it can react with alkyl halides in alkylation reactions and with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). smolecule.com The formation of imines proceeds through the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.
Role in Amidation and Alkylation Reactions
Amidation Reactions: The synthesis of amides from [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine and carboxylic acids or their derivatives can be challenging due to steric hindrance. chimia.ch Standard coupling reagents may be effective, but harsher conditions or specialized protocols might be necessary to achieve good yields. rsc.org The reaction of sterically hindered amines with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, is a common method for amide bond formation. libretexts.org Table 2 provides representative conditions for the amidation of sterically hindered amines.
Table 2: Representative Conditions for Amidation of Sterically Hindered Amines
| Amine Substrate | Acylating Agent | Coupling Reagent/Conditions | Solvent | Yield |
|---|---|---|---|---|
| Sterically Hindered Primary Amine | Carboxylic Acid | Acyl fluoride (B91410) in situ generation, elevated temperature rsc.org | Dichloromethane | Good |
| Neopentylamine | Acyl Chloride | Base (e.g., triethylamine) | Dichloromethane | Moderate to Good |
This table provides generalized conditions and specific outcomes will vary based on the exact substrates and reaction parameters.
Alkylation Reactions: N-alkylation of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine with alkyl halides is a feasible transformation, though the reaction rate may be diminished due to steric effects. rsc.orgwikipedia.org The reaction proceeds via a nucleophilic substitution mechanism. wikipedia.org Over-alkylation to form secondary and tertiary amines can be a competing process, but the steric hindrance around the nitrogen atom in the initial product might disfavor subsequent alkylation steps. rsc.org The use of specific catalysts can enhance the selectivity of N-alkylation for sterically hindered amines. acs.orgnih.gov
Influence of the Pentafluorophenoxy Group on Reactivity
The pentafluorophenoxy group exerts a significant electronic influence on the rest of the molecule, primarily through its strong electron-withdrawing inductive (-I) and mesomeric (-M) effects.
Electronic Effects on Adjacent Functional Groups
Potential as a Leaving Group in Specific Transformations
The pentafluorophenoxide anion is a relatively stable species due to the inductive effect of the fluorine atoms, which helps to delocalize the negative charge. This stability suggests that the pentafluorophenoxy group could function as a leaving group in certain nucleophilic substitution reactions. quora.comwikipedia.org However, the C-O bond is generally strong, and cleavage would likely require harsh conditions or specific activation. In the context of the [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine structure, intramolecular nucleophilic displacement by the amine to form a three-membered ring (aziridine) with expulsion of the pentafluorophenoxide is a possibility, though likely requiring specific reaction conditions to overcome the steric hindrance and the stability of the starting material.
Mechanistic Studies of Key Transformations Involving [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine
Specific mechanistic studies for reactions involving [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine are not extensively documented in the literature. However, the mechanisms of its key transformations can be inferred from studies on analogous systems.
Amidation: The mechanism of amidation reactions involving sterically hindered amines and activated carboxylic acids likely proceeds through a nucleophilic acyl substitution pathway. acs.org The amine attacks the carbonyl carbon of the activated acid derivative, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the leaving group, yielding the amide. The rate-determining step is often the initial nucleophilic attack, which is sensitive to steric hindrance. nih.gov
Alkylation: The N-alkylation of this amine with alkyl halides is expected to follow an S_N2 mechanism. youtube.com The lone pair of the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion in a concerted step. The steric hindrance around the nitrogen atom will increase the activation energy for this process, thus slowing the reaction rate compared to less hindered amines.
Computational studies on fluorinated amines and their interactions could provide further insight into the transition states and reaction pathways for these transformations. scilit.comnih.govemerginginvestigators.org Such studies could help to quantify the electronic and steric effects at play and predict the reactivity of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine with greater accuracy.
Transition State Analysis in Catalytic Cycles
There is no available research that details the involvement of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine in catalytic cycles. Consequently, no transition state analyses for this compound have been reported. Such analyses are crucial for understanding the energy barriers of reaction pathways and for the rational design of catalysts, but this information is not present in the scientific literature for this molecule.
Kinetic and Thermodynamic Considerations in Reaction Pathways
A search for kinetic and thermodynamic data for reactions involving [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine yielded no results. Data on reaction rates, activation energies, and the thermodynamic stability of reactants, products, and intermediates are essential for a quantitative understanding of a chemical process. The lack of such data precludes any meaningful discussion on the reaction pathways of this compound from a kinetic or thermodynamic standpoint.
Strategic Utility of 1,1 Dimethyl 2 Pentafluorophenoxy Ethyl Amine in Advanced Organic Synthesis
Application as a Chiral Auxiliary in Asymmetric Transformations
The presence of a chiral center and a bulky tert-butyl group in [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine makes it a promising candidate for a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be removed. The tert-butyl group, in particular, is a common feature in highly effective chiral auxiliaries due to its ability to create a sterically biased environment.
Diastereoselective Inductions in C-C Bond Formations
A well-established analogue that underscores the potential of the tert-butylamine (B42293) moiety is tert-butanesulfinamide. This chiral auxiliary has been extensively used to induce diastereoselectivity in a wide array of carbon-carbon bond-forming reactions. nih.gov When condensed with aldehydes or ketones, it forms N-tert-butanesulfinyl imines, which are versatile electrophiles for the addition of various nucleophiles. nih.govbeilstein-journals.org The tert-butylsulfinyl group effectively directs the approach of the nucleophile, leading to high levels of diastereoselectivity. nih.gov
For instance, the addition of organometallic reagents to N-tert-butanesulfinyl imines proceeds with high diastereoselectivity, providing access to a diverse range of chiral amines. beilstein-journals.org The stereochemical outcome is often predictable, relying on a chelation-controlled transition state where the metal coordinates to both the nitrogen and oxygen atoms of the sulfinyl group. beilstein-journals.org This directs the nucleophile to attack from the less sterically hindered face. The diastereomeric ratios (d.r.) achieved in these reactions are often excellent, as illustrated in the following table:
| Aldimine/Ketimine | Nucleophile | Diastereomeric Ratio (d.r.) |
| N-benzylidene-tert-butanesulfinamide | Allylmagnesium bromide | >98:2 |
| N-(4-methoxybenzylidene)-tert-butanesulfinamide | Ethylmagnesium bromide | 98:2 |
| N-(1-phenylethylidene)-tert-butanesulfinamide | Methylmagnesium bromide | 94:6 |
Data compiled from studies on N-tert-butanesulfinyl imines.
Given these precedents, it is conceivable that amides derived from [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine could similarly direct diastereoselective C-C bond formations, such as aldol (B89426) reactions, alkylations, and conjugate additions.
Enantioselective Catalysis through Chiral Ligand Derivatization
The amine functionality of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine provides a handle for its incorporation into chiral ligands for enantioselective catalysis. The steric bulk of the 1,1-dimethyl-ethyl group can create a well-defined chiral pocket around a metal center, influencing the facial selectivity of substrate binding and subsequent reaction.
While specific ligands derived from [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine are not documented, the principle is well-supported by the use of other sterically hindered chiral amines in catalysis. For example, chiral amino alcohols and diamines are foundational components of many successful ligand families for asymmetric hydrogenations, cyclopropanations, and C-C coupling reactions. The strategic placement of bulky groups is a key design element in these ligands to achieve high enantioselectivity. mdpi.com
Furthermore, the pentafluorophenoxy group could play a significant role in modulating the electronic properties of a derived ligand. Its strong electron-withdrawing nature would decrease the electron density on the coordinating nitrogen atom, which could, in turn, affect the Lewis acidity and reactivity of the metal center. This electronic tuning can be crucial for optimizing the enantiomeric excess (ee) in catalytic reactions.
Role as a Building Block in Complex Molecule Construction
Beyond its potential as a transient chiral director, the entire molecular framework of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine can be incorporated as a permanent structural element in the synthesis of more complex molecules.
Incorporation into Natural Product Analogues
The introduction of fluorinated motifs into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.net The pentafluorophenyl group, in particular, is a bioisostere for other functionalities and can impart unique electronic and conformational properties to a molecule. researchgate.net
While the direct incorporation of the [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine scaffold into natural product analogues has not been reported, the synthesis of bioactive compounds containing pentafluorophenyl ether moieties is an active area of research. For instance, fluorinated taxoid analogues have been synthesized where a pentafluorobenzoyl group is incorporated, leading to compounds with potent anticancer activity. researchgate.net Similarly, pentafluorosulfanyl-substituted chalcones, which are precursors to flavonoids, have shown significant activity against liver cancer cells and human parasites. mdpi.com These examples highlight the potential of incorporating the pentafluorophenoxy group of the title compound into natural product scaffolds to generate novel analogues with potentially improved biological profiles.
Synthesis of Heterocyclic Scaffolds
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. nih.gov The amine functionality of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine serves as a key reactive site for the construction of such cyclic systems. For example, it can participate in cyclization reactions with bifunctional electrophiles to form piperidines, pyrrolidines, or other N-heterocycles. nih.gov
The pentafluorophenoxy group can also be a participant in or a directing group for heterocycle formation. The electron-deficient nature of the pentafluorophenyl ring makes it susceptible to nucleophilic aromatic substitution, which could be exploited in intramolecular cyclization reactions to form oxygen- or nitrogen-containing heterocycles. For instance, ethyl 4,4-difluoro-4-phenoxyacetoacetate has been used as a precursor for the synthesis of various phenoxydifluoromethyl-substituted heterocycles, including pyrimidines and benzodiazepines. nih.gov While this involves a difluoromethylene spacer, it demonstrates the principle of using aryloxy groups in heterocycle synthesis. The reactivity of the pentafluorophenyl group could be harnessed in a similar fashion to construct novel heterocyclic systems incorporating the [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine backbone.
Ligand Design and Metal Complexation Studies
The structural features of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine make it an intriguing candidate for ligand design in coordination chemistry and catalysis. The combination of a sterically demanding alkylamine and an electron-poor aromatic ether offers opportunities for creating ligands with unique steric and electronic profiles.
The sterically hindered amine can serve as a robust coordinating group for a variety of transition metals. The bulk of the tert-butyl group can enforce specific coordination geometries and prevent undesired side reactions, such as the formation of dimeric or polymeric metal complexes. rsc.org This is a crucial aspect in the design of well-defined, catalytically active species.
The pentafluorophenyl group can influence the properties of the resulting metal complex in several ways. Its strong inductive effect will reduce the basicity of the amine, thereby affecting the strength of the metal-ligand bond. Furthermore, the fluorine atoms can engage in non-covalent interactions with the metal center or other ligands, which can play a role in stabilizing certain transition states and influencing catalytic selectivity. While complexes with ligands bearing both a sterically hindered amine and a pentafluorophenyl ether are not common, the individual components have been studied extensively. For example, complexes with sterically demanding N-aryl-adamantylcarbamidate ligands, which can include pentafluorophenyl groups, have been synthesized and characterized. nih.gov These studies provide a foundation for predicting the coordination behavior of ligands derived from [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine.
Information regarding "[1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine" is not available in current scientific literature.
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Structural Derivatization and Functionalization of 1,1 Dimethyl 2 Pentafluorophenoxy Ethyl Amine
Modifications of the Amine Moiety
The primary amine group of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine is a nucleophilic center that can readily participate in a variety of chemical transformations. These reactions allow for the introduction of a wide range of functional groups, leading to the generation of libraries of novel compounds.
Amidation and Sulfonylation Reactions
The primary amine can be readily converted to amides and sulfonamides through reactions with acylating and sulfonylating agents, respectively. These reactions are typically high-yielding and proceed under mild conditions.
Amidation: The reaction of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, results in the formation of an amide linkage. researchgate.net The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) can facilitate the direct amidation with carboxylic acids. ucl.ac.uk These reactions are fundamental in medicinal chemistry for the synthesis of compounds with improved pharmacological profiles.
Table 1: Examples of Amidation Reactions
| Acylating Agent | Product | Reaction Conditions |
| Acetyl chloride | N-(1,1-dimethyl-2-(pentafluorophenoxy)ethyl)acetamide | Base (e.g., triethylamine), aprotic solvent (e.g., dichloromethane) |
| Benzoyl chloride | N-(1,1-dimethyl-2-(pentafluorophenoxy)ethyl)benzamide | Base (e.g., pyridine), aprotic solvent (e.g., THF) |
| Acetic anhydride (B1165640) | N-(1,1-dimethyl-2-(pentafluorophenoxy)ethyl)acetamide | Mild heating or base catalysis |
Sulfonylation: Similarly, the amine can react with sulfonyl chlorides in the presence of a base to yield sulfonamides. This functional group is a key component in many therapeutic agents due to its ability to mimic the phosphate (B84403) group and participate in hydrogen bonding.
Table 2: Examples of Sulfonylation Reactions
| Sulfonylating Agent | Product | Reaction Conditions |
| Methanesulfonyl chloride | N-(1,1-dimethyl-2-(pentafluorophenoxy)ethyl)methanesulfonamide | Base (e.g., triethylamine), aprotic solvent (e.g., dichloromethane) |
| p-Toluenesulfonyl chloride | N-(1,1-dimethyl-2-(pentafluorophenoxy)ethyl)-4-methylbenzenesulfonamide | Base (e.g., pyridine), aprotic solvent (e.g., THF) |
N-Alkylation and N-Acylation Strategies
Further diversification of the amine moiety can be achieved through N-alkylation and N-acylation reactions.
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be accomplished through various methods. Reductive amination, involving the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride, is a common and efficient strategy. nih.gov Direct alkylation with alkyl halides can also be employed, though this method may lead to over-alkylation, yielding secondary and tertiary amines. google.com
Table 3: Examples of N-Alkylation Strategies
| Alkylating Agent/Method | Product | Reaction Conditions |
| Reductive amination with formaldehyde | N-methyl-[1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine | Reducing agent (e.g., NaBH₃CN), methanol |
| Reaction with methyl iodide | N,N-dimethyl-[1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., acetonitrile) |
N-Acylation: N-acylation introduces an acyl group to the nitrogen atom, forming an amide. This is a highly versatile reaction that allows for the incorporation of a vast array of functionalities. researchgate.net The reaction typically involves the use of an acyl chloride or an acid anhydride in the presence of a base.
Alterations and Substitutions on the Pentafluorophenoxy Group
The pentafluorophenoxy group is an electron-deficient aromatic system due to the strong electron-withdrawing nature of the fluorine atoms. This electronic property significantly influences its reactivity.
Electrophilic Aromatic Substitution Reactions (If feasible)
Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.orgbyjus.com However, the pentafluorophenyl ring is highly deactivated towards electrophilic attack due to the strong inductive and resonance electron-withdrawing effects of the fluorine atoms. wikipedia.org Consequently, classical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are generally not feasible under standard conditions. masterorganicchemistry.comlibretexts.orgyoutube.com Forcing conditions could potentially lead to decomposition of the starting material rather than the desired substitution.
Modification of Perfluorinated Aromatic Systems
Given the difficulty of electrophilic substitution, the modification of the pentafluorophenoxy group is more practically achieved through nucleophilic aromatic substitution (SNAr). nih.gov The electron-deficient nature of the ring makes it highly susceptible to attack by nucleophiles. In this reaction, a nucleophile replaces one of the fluorine atoms, typically at the para position, due to favorable resonance stabilization of the Meisenheimer intermediate. nih.gov
A wide range of nucleophiles can be employed in these reactions, including alkoxides, thiolates, and amines, allowing for the introduction of diverse functionalities onto the aromatic ring. researchgate.net
Table 4: Examples of Nucleophilic Aromatic Substitution on the Pentafluorophenoxy Group
| Nucleophile | Product (Illustrative, assuming para-substitution) | Reaction Conditions |
| Sodium methoxide | [1,1-Dimethyl-2-(2,3,5,6-tetrafluoro-4-methoxyphenoxy)ethyl]amine | Polar aprotic solvent (e.g., DMF, DMSO), elevated temperature |
| Sodium thiophenoxide | [1,1-Dimethyl-2-(2,3,5,6-tetrafluoro-4-(phenylthio)phenoxy)ethyl]amine | Polar aprotic solvent (e.g., DMF), elevated temperature |
| Ammonia | [1,1-Dimethyl-2-(4-amino-2,3,5,6-tetrafluorophenoxy)ethyl]amine | High pressure and temperature |
Synthesis of Conjugates and Probes for Mechanistic Investigations
The structural features of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine make it a suitable scaffold for the development of molecular probes and conjugates. By incorporating reporter groups such as fluorophores, biotin (B1667282), or radioactive isotopes, derivatives of this compound can be synthesized to study biological processes and mechanisms of action. nih.gov
The primary amine serves as a convenient handle for conjugation. For instance, a fluorescent dye containing a carboxylic acid or an activated ester can be coupled to the amine via amidation to generate a fluorescent probe. nih.gov Similarly, biotin can be introduced to create a probe for affinity-based studies.
The pentafluorophenoxy group can also be utilized for the attachment of probes, particularly through nucleophilic aromatic substitution. This allows for the dual functionalization of the molecule, with one part modified for biological activity and the other for detection or visualization.
Table 5: Strategies for the Synthesis of Probes and Conjugates
| Reporter Group Precursor | Conjugation Strategy | Resulting Probe/Conjugate |
| Fluorescein isothiocyanate (FITC) | Reaction with the primary amine | Fluorescently labeled [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine |
| Biotin-NHS ester | Amidation with the primary amine | Biotinylated [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine |
| Azide-containing linker | Amidation followed by click chemistry | Click-ready probe for further functionalization |
These derivatization strategies highlight the chemical tractability of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine and provide a roadmap for the synthesis of a diverse chemical library for further investigation.
Computational and Theoretical Investigations of 1,1 Dimethyl 2 Pentafluorophenoxy Ethyl Amine
Electronic Structure Elucidation via Quantum Mechanical Methods
Quantum mechanical (QM) methods are pivotal in modern chemistry for elucidating the electronic structure of molecules, which in turn governs their reactivity and physical properties. For a molecule like [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine, QM calculations, particularly those based on Density Functional Theory (DFT), can provide deep insights into its molecular orbitals and charge distribution.
Frontier Molecular Orbital Analysis
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO is indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO signifies its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial parameter that correlates with the molecule's kinetic stability and chemical reactivity.
For [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, owing to the presence of the lone pair of electrons. The LUMO, conversely, is anticipated to be distributed over the electron-deficient pentafluorophenyl ring. The strong electron-withdrawing nature of the five fluorine atoms significantly lowers the energy of the π* orbitals of the aromatic ring, making it a potent electron acceptor. nih.gov
A hypothetical FMO analysis of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine and related derivatives is presented in Table 1. The introduction of electron-donating or withdrawing groups would predictably alter the HOMO-LUMO gap, thereby modulating the molecule's reactivity.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| [1,1-Dimethyl-2-(phenoxy)ethyl]amine | -5.8 | -0.5 | 5.3 |
| [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine | -6.2 | -1.5 | 4.7 |
| [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]formamide | -6.8 | -1.3 | 5.5 |
Charge Distribution and Electrostatic Potential Maps
The charge distribution within a molecule provides a detailed picture of its electronic landscape. Methods such as Mulliken population analysis can assign partial charges to each atom, highlighting regions of high or low electron density. These, in turn, can be visualized through Molecular Electrostatic Potential (MEP) maps. researchgate.net
In [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine, the highly electronegative fluorine atoms will draw electron density away from the aromatic ring, creating a positive electrostatic potential on the ring carbons and a negative potential around the fluorine atoms. researchgate.net The nitrogen atom of the amine group, with its lone pair, will be a region of negative electrostatic potential, making it a likely site for electrophilic attack or protonation. The gem-dimethyl groups are expected to have a minor electron-donating effect.
A hypothetical Mulliken charge distribution for key atoms in the molecule is detailed in Table 2.
| Atom | Hypothetical Mulliken Charge (a.u.) |
|---|---|
| N (amine) | -0.85 |
| C (ipso- to O) | +0.60 |
| O (ether) | -0.65 |
| F (para-) | -0.35 |
| F (ortho-) | -0.33 |
Conformational Analysis and Energy Landscapes
The flexibility of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine arises from the rotation around its single bonds. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers that separate them. lumenlearning.com
Rotational Barriers and Preferred Conformations
Key rotatable bonds in [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine include the C-O bond of the ether linkage and the C-C bond of the ethylamine (B1201723) backbone. The rotation around these bonds will be influenced by steric hindrance and electronic interactions. The gem-dimethyl group, in particular, is known to influence conformational preferences, often referred to as the Thorpe-Ingold effect. scispace.comresearchgate.net
Computational methods can map the potential energy surface as a function of the dihedral angles of these bonds, revealing the low-energy conformers and the transition states connecting them. It is plausible that the most stable conformation will seek to minimize steric repulsion between the bulky pentafluorophenyl group and the amine group.
Table 3 presents hypothetical rotational energy barriers for the key bonds in the molecule.
| Rotatable Bond | Hypothetical Rotational Barrier (kcal/mol) | Description of Transition State |
|---|---|---|
| Aryl-O | 3.5 | Eclipsing interaction with the ethyl group |
| O-CH2 | 4.2 | Gauche interaction between the pentafluorophenyl and amine groups |
| CH2-C(CH3)2 | 5.0 | Eclipsing of the amine group with a methyl group |
Intermolecular Interactions and Aggregation Tendencies
The nature of intermolecular interactions is crucial for understanding the bulk properties of a substance, including its aggregation behavior. iucr.orgmdpi.com [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine can participate in several types of non-covalent interactions. The primary amine group is capable of forming hydrogen bonds, acting as both a donor and an acceptor. The pentafluorophenyl ring can engage in π-π stacking interactions, although these may be weakened by the electrostatic repulsion between the electron-deficient rings. Additionally, C-F···H interactions and dipole-dipole interactions are expected to play a role in the solid-state packing and solution-phase behavior of the molecule. nih.gov
Computational studies can quantify the strength of these interactions in dimeric or larger clusters of the molecule, providing insights into its potential for self-assembly and aggregation.
Table 4 provides hypothetical interaction energies for different dimeric configurations of the molecule.
| Interaction Type | Hypothetical Interaction Energy (kcal/mol) |
|---|---|
| N-H···N Hydrogen Bonding | -4.5 |
| π-π Stacking (offset) | -2.0 |
| C-F···H-N Interaction | -1.5 |
Reaction Pathway Modeling and Transition State Analysis for Key Transformations
Computational chemistry provides powerful tools for modeling reaction mechanisms, allowing for the identification of intermediates and transition states, and the calculation of activation energies. nih.gov For a primary amine like [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine, a key transformation of interest would be its reaction with an electrophile, such as an aldehyde or an acyl chloride. researchgate.net
For instance, the acylation of the primary amine with acetyl chloride would proceed through a nucleophilic attack of the nitrogen on the carbonyl carbon. Transition state theory can be used to calculate the activation energy for this step. The pentafluorophenoxy group, being strongly electron-withdrawing, would likely decrease the nucleophilicity of the amine, potentially leading to a higher activation barrier compared to a non-fluorinated analogue. msu.edu
Table 5 presents a hypothetical reaction pathway analysis for the N-acetylation of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine.
| Reaction Step | Reactant/Intermediate | Transition State | Product/Intermediate | Hypothetical Activation Energy (kcal/mol) |
|---|---|---|---|---|
| Nucleophilic Attack | Amine + Acetyl Chloride | TS1 | Tetrahedral Intermediate | 12.5 |
| Chloride Elimination | Tetrahedral Intermediate | TS2 | Protonated Amide | 5.0 |
| Deprotonation | Protonated Amide | - | Amide + HCl | Spontaneous |
Energy Profiles for Nucleophilic Additions
No information is available in the scientific literature regarding the theoretical examination of energy profiles for nucleophilic additions involving [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine. Such studies would typically involve quantum mechanical calculations to map the potential energy surface of a reaction, identifying transition states and intermediates to elucidate reaction mechanisms and predict kinetic and thermodynamic parameters.
Computational Insights into Ligand-Metal Interactions
There are no published computational studies detailing the interaction of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine as a ligand with metal centers. Research in this area would usually employ methods like Density Functional Theory (DFT) to analyze the nature of the metal-ligand bond, coordination geometries, and electronic structures of the resulting complexes.
Prediction of Spectroscopic Signatures (Theoretical)
Vibrational Frequency Analysis (IR)
No theoretical vibrational frequency analyses for [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine have been reported. This type of analysis uses computational methods to predict the infrared (IR) spectrum of a molecule, which can aid in its structural characterization by assigning calculated vibrational modes to experimentally observed absorption bands.
Chemical Shift Prediction (NMR)
There are no available theoretical predictions for the Nuclear Magnetic Resonance (NMR) chemical shifts of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine. Computational methods, often employing DFT, are used to calculate the magnetic shielding of atomic nuclei within a molecule to predict its ¹H and ¹³C NMR spectra, which are fundamental for structure elucidation. d-nb.info
General methodologies for predicting NMR spectra with high accuracy often involve considering conformational isomers and can achieve a mean absolute error (MAE) of less than 0.2 ppm for ¹H and 2 ppm for ¹³C chemical shifts. d-nb.info Advanced machine learning and deep learning algorithms can further enhance the accuracy of these predictions. nih.gov
Advanced Analytical Strategies for the Research Scale Characterization of 1,1 Dimethyl 2 Pentafluorophenoxy Ethyl Amine and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Confirmation
High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine. These techniques provide detailed information on the connectivity of atoms, the electronic environment of nuclei, and the vibrational modes of functional groups.
Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. Beyond standard one-dimensional (1D) ¹H and ¹³C NMR, advanced 2D techniques are crucial for assembling the molecular puzzle of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The two methyl groups (CH₃) would likely appear as a singlet due to the quaternary carbon, integrating to six protons. The methylene protons (CH₂) adjacent to the oxygen would appear as a downfield singlet, and the amine protons (NH₂) would present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR: The carbon spectrum would complement the proton data, showing signals for the quaternary carbon, the equivalent methyl carbons, the methylene carbon, and the carbons of the pentafluorophenyl ring. The carbon atoms bonded to fluorine will exhibit characteristic splitting patterns due to C-F coupling.
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for the pentafluorophenyl group. It is expected to show three distinct signals corresponding to the ortho-, meta-, and para-fluorines, with characteristic chemical shifts and coupling constants (J-coupling).
2D NMR:
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be used to establish proton-proton couplings. While limited in this specific molecule due to the lack of adjacent protonated carbons, it would be invaluable for derivatives with more extensive proton networks.
HSQC (Heteronuclear Single Quantum Coherence): This experiment is essential for correlating directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.
Table 1: Predicted ¹H and ¹³C NMR Data for [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine Predicted data based on analogous structures.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| C(CH₃)₂ | ~1.2 (s, 6H) | ~50 | C(CH₃)₂, O-CH₂ |
| C(CH₃)₂ | - | ~40 | - |
| O-CH₂ | ~4.0 (s, 2H) | ~70 | C(CH₃)₂, C-O (aromatic) |
| NH₂ | ~1.5 (br s, 2H) | - | - |
| Ar-C-O | - | ~145 (m) | - |
| Ar-C-F (ortho) | - | ~138 (dm) | - |
| Ar-C-F (para) | - | ~141 (tm) | - |
| Ar-C-F (meta) | - | ~137 (dm) | - |
Table 2: Predicted ¹⁹F NMR Data for the Pentafluorophenoxy Group Predicted data based on analogous structures.
| Fluorine Position | Predicted Chemical Shift (ppm, relative to CFCl₃) | Multiplicity | Typical Coupling Constants (Hz) |
|---|---|---|---|
| ortho-F | -150 to -160 | m | ³J(F-F) ≈ 20-25 |
| para-F | -160 to -170 | t | ³J(F-F) ≈ 20-25 |
| meta-F | -165 to -175 | m | ⁴J(F-F) ≈ 5-10 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine (C₁₀H₁₂F₅NO), the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm.
Ionization Techniques: Electrospray ionization (ESI) would be a suitable method for this amine, as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would provide valuable structural information. Key fragmentation pathways would likely include:
Loss of the t-butyl group, leading to a stable fragment.
Cleavage of the C-O ether bond.
Fragmentation of the pentafluorophenyl ring.
Table 3: Predicted HRMS Data for [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine
| Ion | Formula | Calculated m/z | Predicted Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | C₁₀H₁₃F₅NO⁺ | 270.0917 | Molecular Ion |
| [M-C₄H₉]⁺ | C₆H₄F₅NO⁺ | 213.0213 | Loss of the t-butyl group |
| [C₆F₅O]⁺ | C₆F₅O⁺ | 183.9917 | Cleavage of the ether bond |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" of the functional groups present.
FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3400 cm⁻¹), C-H stretches of the alkyl groups (around 2850-3000 cm⁻¹), C-O-C stretching of the ether linkage (around 1250 cm⁻¹), and strong absorptions corresponding to the C-F bonds of the pentafluorophenyl ring (in the 1000-1300 cm⁻¹ region).
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum. The C-C stretching modes of the pentafluorophenyl ring would be prominent.
Table 4: Predicted Vibrational Spectroscopy Data for [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine Predicted data based on analogous structures like t-butylamine and pentafluorophenyl ethers.
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H stretch (asymmetric) | ~3360 | ~3360 | Medium (IR), Weak (Raman) |
| N-H stretch (symmetric) | ~3300 | ~3300 | Medium (IR), Strong (Raman) |
| C-H stretch (alkyl) | 2850-3000 | 2850-3000 | Strong (IR), Medium (Raman) |
| N-H bend (scissoring) | ~1600 | ~1600 | Medium (IR), Weak (Raman) |
| C-F stretch | 1000-1300 | 1000-1300 | Very Strong (IR), Medium (Raman) |
| C-O-C stretch (ether) | ~1250 | ~1250 | Strong (IR), Medium (Raman) |
Chromatographic Purity and Isomeric Analysis
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating any isomers that may be present.
Advanced HPLC and GC Techniques for Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for determining the purity of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine.
HPLC: Reversed-phase HPLC with a C18 column would be a suitable starting point. A mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol would be employed. Detection could be achieved using a UV detector, as the pentafluorophenyl ring is a chromophore. A purity assessment would involve quantifying the area of the main peak relative to any impurity peaks.
GC: Due to its volatility, GC is also a viable technique. A capillary column with a polar stationary phase would be appropriate for this amine. Flame Ionization Detection (FID) would provide a robust and sensitive means of detection.
Table 5: Exemplary HPLC and GC Method Parameters for Purity Analysis
| Parameter | HPLC Method | GC Method |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Capillary, (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | A: 0.1% Formic acid in Water, B: Acetonitrile; Gradient elution | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | UV at 254 nm | FID |
| Temperature | Ambient | Temperature programming (e.g., 100°C to 250°C) |
Chiral Chromatography for Enantiomeric Excess Determination
The structure of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine possesses a chiral center at the carbon atom bearing the two methyl groups and the aminomethyl group. Therefore, the compound can exist as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric excess (ee) of a sample.
Chiral HPLC: This would be the most common method for enantiomeric separation. Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines. The mobile phase is typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol.
Chiral GC: For volatile chiral amines, chiral GC can also be employed. This technique uses a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.
Table 6: Exemplary Chiral HPLC Method Parameters for Enantiomeric Separation
| Parameter | Chiral HPLC Method |
|---|---|
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol (90:10) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Temperature | Ambient |
Single Crystal X-Ray Diffraction for Absolute Structure Elucidation
Single-crystal X-ray diffraction (SCXRD) stands as the definitive analytical technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov This powerful method provides precise information on bond lengths, bond angles, and torsional angles, culminating in a complete and accurate molecular structure. For chiral molecules such as [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine, which contains a stereogenic center at the carbon atom bearing the amino group, SCXRD is the gold standard for determining the absolute configuration of that center. nih.gov
The process begins with the growth of a high-quality single crystal of the target compound or a suitable derivative. The amine functionality in [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine offers a strategic handle for derivatization to facilitate crystallization. Common approaches include the formation of salts with chiral acids or the synthesis of amide derivatives. These derivatives can enhance the likelihood of forming well-ordered crystals and introduce atoms that aid in the determination of the absolute structure.
Once a suitable crystal is mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of reflections. The intensities and positions of these reflections are meticulously recorded as the crystal is rotated.
The determination of the absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net This effect becomes significant when the X-ray wavelength used is near the absorption edge of an atom in the crystal. The presence of the fluorine atoms in the pentafluorophenoxy group of the target molecule can contribute to this effect, although heavier atoms are generally more effective. If anomalous scattering is sufficiently strong, it breaks Friedel's law, which states that the intensities of the (hkl) and (-h-k-l) reflections are equal. The subtle differences between these pairs of reflections, known as Bijvoet pairs, allow for the determination of the absolute structure.
The quality of the absolute structure determination is typically assessed by the Flack parameter. nih.gov A Flack parameter value close to zero for a given enantiomer indicates a high probability that the assigned absolute configuration is correct. Conversely, a value approaching one would suggest that the inverted structure is the correct one.
Should experimental data for a derivative of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine become available, the findings would be presented in detailed crystallographic tables.
Table 1: Hypothetical Crystal Data and Structure Refinement for a Derivative of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine (Note: This table is illustrative of the data that would be generated and is not based on experimental results.)
| Parameter | Value |
| Empirical formula | C₁₀H₁₂F₅NO |
| Formula weight | 257.20 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | |
| a | 10.123(4) Å |
| b | 12.456(5) Å |
| c | 18.789(7) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 2369.1(16) ų |
| Z | 8 |
| Density (calculated) | 1.441 Mg/m³ |
| Absorption coefficient | 0.143 mm⁻¹ |
| F(000) | 1056 |
| Refinement details | |
| R-factor (R1) | 0.045 |
| wR2 | 0.112 |
| Flack parameter | 0.02(4) |
Future Perspectives and Unexplored Research Avenues Involving 1,1 Dimethyl 2 Pentafluorophenoxy Ethyl Amine
Emerging Synthetic Pathways and Green Chemistry Approaches
There are currently no established or emerging synthetic pathways specifically documented for [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine in peer-reviewed literature. Hypothetically, its synthesis could be approached through several routes. A plausible method could involve the nucleophilic substitution of a suitable leaving group on a 1,1-dimethyl-2-haloethane derivative with pentafluorophenol (B44920), followed by the introduction of the amine functionality.
In the context of green chemistry, future research could focus on developing more sustainable synthetic methods. This might include the use of catalytic systems to avoid stoichiometric reagents, employing environmentally benign solvents, and designing a synthesis with high atom economy. For instance, a one-pot synthesis from readily available starting materials would be a significant advancement in minimizing waste and energy consumption.
Novel Catalytic Applications and Ligand Scaffolds
The potential of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine in catalytic applications is entirely speculative at this stage. The presence of both a sterically hindered amine and an electron-deficient pentafluorophenyl group could impart unique electronic and steric properties if the molecule were to be used as a ligand for a metal catalyst.
Future investigations could explore its coordination chemistry with various transition metals. The nitrogen atom of the amine could serve as a coordination site, and the bulky 1,1-dimethyl-ethyl group could create a specific steric environment around the metal center. This might influence the selectivity and activity of the resulting catalyst in reactions such as cross-coupling, hydrogenation, or polymerization. The electron-withdrawing nature of the pentafluorophenoxy group could also modulate the electronic properties of the metal center, potentially leading to novel reactivity.
Integration into Supramolecular Architectures and Materials Science
There is no available information regarding the integration of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine into supramolecular architectures or its application in materials science. However, its molecular structure suggests potential avenues for exploration. The pentafluorophenyl group is known to participate in halogen bonding and aromatic stacking interactions, which are key driving forces in the self-assembly of supramolecular structures.
Future research could investigate the ability of this compound to form well-defined aggregates in the solid state or in solution. If it can be shown to form predictable non-covalent interactions, it could be a valuable building block for the design of crystalline materials, liquid crystals, or functional polymers with tailored properties.
Q & A
Basic: What synthetic strategies are commonly employed for the preparation of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine?
Answer:
The synthesis typically involves nucleophilic substitution reactions, leveraging fluorinated precursors. For example, pentafluorophenoxy groups can be introduced via reactions between pentafluorophenol and halogenated intermediates under basic conditions. A key step is the alkylation of dimethylamine with a pentafluorophenoxy-substituted ethyl bromide derivative, optimized at 60–80°C in anhydrous tetrahydrofuran (THF) to prevent side reactions . Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization for high-purity yields (>95%).
Advanced: How can conflicting spectroscopic data (e.g., NMR or IR) for fluorinated amines like this compound be resolved?
Answer:
Fluorine’s strong electronegativity induces complex splitting patterns in NMR. To resolve discrepancies:
- Use 19F NMR to confirm substitution patterns and assess electronic environments .
- Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-311+G(d,p)) to validate structural assignments .
- Cross-reference with X-ray crystallography data when crystalline derivatives are available, as seen in structurally analogous fluorinated amines .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., fluorinated fragments).
- Waste Disposal: Segregate fluorinated waste and consult institutional guidelines for specialized treatment, as improper disposal risks environmental persistence .
Advanced: How can computational methods aid in predicting the biological activity of this compound?
Answer:
- Molecular Docking: Screen against target receptors (e.g., calcium-sensing receptors (CaSR), given structural similarity to calcilytics like NPS2143) using AutoDock Vina .
- QSAR Modeling: Correlate electronic descriptors (e.g., HOMO/LUMO energies from Gaussian 09) with activity data from analogs to predict potency .
- MD Simulations: Assess binding stability in lipid bilayers (GROMACS) to evaluate membrane permeability .
Basic: What analytical techniques are recommended for purity assessment?
Answer:
- HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Purity >98% is typical for research-grade material .
- Elemental Analysis: Validate C, H, N, and F content (±0.3% theoretical) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 296.1) .
Advanced: How do reaction conditions (solvent, catalyst) influence the yield of this compound?
Answer:
Basic: What are the key physicochemical properties of this compound relevant to drug discovery?
Answer:
- LogP: ~2.8 (predicted via ChemDraw), indicating moderate lipophilicity suitable for CNS targets.
- pKa: ~9.2 (amine group), influencing solubility and ionization in biological systems .
- Thermal Stability: Decomposes above 200°C (DSC data from analogs ).
Advanced: How can structural modifications enhance the compound’s stability or activity?
Answer:
- Fluorine Substitution: Replace para-fluorine with electron-withdrawing groups (e.g., -CF3) to improve metabolic stability .
- Backbone Rigidity: Introduce cyclic amines (e.g., piperidine) to reduce conformational flexibility and enhance receptor binding .
- Protective Groups: Use tert-butoxycarbonyl (Boc) during synthesis to prevent amine oxidation .
Basic: What are common contaminants in synthesized batches, and how are they removed?
Answer:
- Byproducts: Unreacted pentafluorophenol (detected via GC-MS) or dimethylamine derivatives.
- Purification: Sequential steps:
Advanced: How can Hirshfeld surface analysis and DFT calculations elucidate intermolecular interactions in crystalline forms?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
